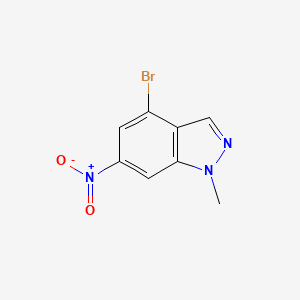![molecular formula C9H7FN2O2 B8221715 methyl4-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B8221715.png)
methyl4-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl4-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate is a heterocyclic compound that features a pyrrolo[3,2-c]pyridine core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl4-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the palladium-catalyzed Larock indole synthesis, which is utilized to construct the functionalized indole unit. This is followed by a Pd-catalyzed one-pot sequential Buchwald–Hartwig amination/C–H activation reaction to form the key pyrrolo[3,2-c]pyridine unit .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthesis generally involves standard organic synthesis techniques, including the use of palladium catalysts and controlled reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl4-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate undergoes various types of chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This includes nucleophilic and electrophilic substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
Methyl4-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: The compound may be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of methyl4-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate: This compound has a similar core structure but differs in the position of the fluorine atom.
Pyrrolo[3,2-c]pyridine derivatives: Various derivatives of this core structure are studied for their unique chemical and biological properties.
Uniqueness
Methyl4-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and alter its interaction with biological targets.
Propiedades
IUPAC Name |
methyl 4-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c1-14-9(13)5-4-12-6-2-3-11-8(10)7(5)6/h2-4,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZASPMAUVDOLRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1C(=NC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, 8-amino-6-chloro-](/img/structure/B8221651.png)
![1H-pyrrolo[3,2-c]pyridin-7-ol](/img/structure/B8221655.png)
![1-(benzenesulfonyl)-2-ethynyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8221658.png)
![2-{1-[(Tert-butoxy)carbonyl]-3-(propylamino)azetidin-3-yl}acetic acid](/img/structure/B8221662.png)


![(3S)-2,2-dimethyl-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B8221675.png)
![Tert-butyl 6-hydroxy-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B8221683.png)




![{1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine](/img/structure/B8221714.png)
